

13C NMR analysis of (7-Methyl-1H-indazol-5-YL)methanol

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Compound of Interest

Compound Name: (7-Methyl-1H-indazol-5-YL)methanol

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An In-depth Technical Guide to the 13C NMR Analysis of **(7-Methyl-1H-indazol-5-YL)methanol**

Introduction

(7-Methyl-1H-indazol-5-YL)methanol is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as an indispensable tool for this purpose. It provides a direct, non-destructive window into the carbon framework of a molecule, revealing the number of unique carbon environments, their electronic state, and their connectivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices involved in the 13C NMR analysis of **(7-Methyl-1H-indazol-5-YL)methanol**. It moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Theoretical Foundations and Structural Considerations

The ^{13}C NMR spectrum of **(7-Methyl-1H-indazol-5-YL)methanol** is dictated by its unique electronic and structural features. The molecule consists of a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring. This core is substituted with a methyl group ($-\text{CH}_3$) at position 7 and a hydroxymethyl group ($-\text{CH}_2\text{OH}$) at position 5.

1.1 The Indazole Ring System The indazole ring system is aromatic, and its carbon atoms typically resonate in the aromatic region of the ^{13}C NMR spectrum (approximately 110-150 ppm).^[1] The fusion of the electron-rich pyrazole ring with the benzene ring creates a distinct electronic environment compared to simple benzene derivatives. The nitrogen atoms in the pyrazole moiety significantly influence the electron distribution and thus the chemical shifts of the adjacent carbons. For instance, carbons adjacent to nitrogen often experience varied shielding effects. Indazoles can exist in tautomeric forms, primarily the 1H and 2H tautomers.^[2] For unsubstituted indazole in common NMR solvents like DMSO, the 1H tautomer is known to be the dominant form, a principle that generally extends to substituted derivatives.^[2]

1.2 Substituent Effects The chemical shifts of the indazole core carbons are further modulated by the attached substituents:

- **Methyl Group ($-\text{CH}_3$) at C-7:** This is an electron-donating group (EDG) through an inductive effect. It will cause a slight upfield shift (to lower ppm values) for the carbon it is attached to (C-7) and other nearby carbons in the benzene ring portion (ortho and para positions, i.e., C-6 and C-4). The methyl carbon itself will appear in the aliphatic region, typically between 10-25 ppm.^[3]
- **Hydroxymethyl Group ($-\text{CH}_2\text{OH}$) at C-5:** This group has a more complex effect. The methylene carbon ($-\text{CH}_2$) is attached to an electronegative oxygen atom, which deshields it, causing it to resonate significantly downfield in the aliphatic region (typically 50-90 ppm).^[1] The group as a whole exerts a mild electron-withdrawing inductive effect on the aromatic ring, which can influence the chemical shifts of C-5 and its neighbors.

Based on the molecule's structure, which lacks internal planes of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals in the ^{13}C NMR spectrum.

Section 2: Experimental Methodology

A reliable ^{13}C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a self-validating system designed for high-quality data acquisition.

Sample Preparation Protocol

- **Analyte Quantity:** For a standard ^{13}C NMR experiment on a modern spectrometer (e.g., 400 MHz or higher), dissolve 50-100 mg of **(7-Methyl-1H-indazol-5-YL)methanol**.^[4] While spectra can be obtained with less material, this concentration range ensures a good signal-to-noise ratio (S/N) within a reasonable experiment time (20-60 minutes).^[4]
- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indazole derivatives due to its high solubilizing power and its ability to form hydrogen bonds, which can sharpen N-H signals. Chloroform-d (CDCl₃) or Methanol-d₄ are also common alternatives. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer.
- **Solvent Volume:** Use a standard 5 mm NMR tube and add approximately 0.5-0.6 mL of the deuterated solvent.^[5] This volume ensures that the sample height is sufficient to be within the detection region of the NMR probe's coil.^[6]
- **Dissolution and Filtration:** Dissolve the sample completely in the solvent, using a separate small vial if necessary.^[4] Vigorous shaking or vortexing may be required. Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved spectral lines.
- **Internal Standard:** Add a small amount of an internal reference standard. For organic solvents like CDCl₃ and DMSO-d₆, Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm. A practical method is to add a single drop of TMS to a larger stock bottle of deuterated solvent (e.g., 25 mL) to avoid adding an excessive amount to the individual sample.^[4]

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled ^{13}C experiment.

Parameter	Recommended Value	Rationale & Causality
Spectrometer Frequency	≥ 100 MHz (for a 400 MHz ^1H)	Higher field strength provides better signal dispersion and sensitivity.
Pulse Program	zgpg30 or zgdc30	A standard pulse program with a 30° flip angle and proton decoupling. A 30° pulse, rather than 90°, allows for a shorter relaxation delay as the magnetization recovers faster, improving S/N over time, especially for quaternary carbons with long T_1 relaxation times.[7][8]
Spectral Width (SW)	0 to 220 ppm	This range encompasses the expected chemical shifts for all carbon types, from aliphatic to aromatic and potential carbonyl impurities.[9]
Acquisition Time (AQ)	1.0 - 4.0 s	A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks.[8]
Relaxation Delay (D1)	2.0 s	This delay allows for longitudinal relaxation of the carbon nuclei between pulses. A D1 of 2s, combined with a short AQ, is a good compromise for obtaining semi-quantitative spectra.[7]
Number of Scans (NS)	128 - 1024	Due to the low natural abundance of ^{13}C (1.1%), signal averaging is necessary.

The exact number depends on sample concentration; start with 128 and increase as needed to achieve adequate S/N.^[7] Doubling the scans increases S/N by a factor of $\sqrt{2}$.

Temperature	298 K (25 °C)	Standard ambient temperature for routine analysis.
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Data Processing

- Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
- Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
- Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).^[10]

Section 3: Spectral Interpretation and Assignment

The key to the analysis is assigning each of the nine expected signals to a specific carbon atom in **(7-Methyl-1H-indazol-5-YL)methanol**. This is achieved by combining theoretical knowledge with data from analogous compounds.^{[11][12][13]}

```
// Define nodes for atoms with positions C3 [label="C3", pos="0,1.5!"]; N2 [label="N2", pos="1.2,1.5!"]; N1 [label="N1(H)", pos="1.2,0!"]; C7a [label="C7a", pos="0,0!"]; C4 [label="C4", pos="-1.2,2.4!"]; C5 [label="C5-", pos="-2.4,1.5!"]; C6 [label="-C6", pos="-2.4,0!"]; C7 [label="C7-", pos="-1.2,-0.9!"]; CH2OH [label="CH2OH", pos="-3.8,1.5!"]; CH3 [label="CH3", pos="-1.2,-2.2!"];
```

```
// Define invisible nodes for bond directions p3 [label="", pos="-0.6, 2.0!", style=invis];

// Draw bonds C7a -- N1 -- N2 -- C3 -- C7a; C7a -- C4 -- C5 -- C6 -- C7 -- C7a; C3 -- p3
[style=invis]; // for C3-H direction C5 -- CH2OH; C7 -- CH3;

// Add labels for carbons with numbers node [shape=none, fontcolor="#EA4335"]; L3 [label="3",
pos="0.2,1.8!"]; L4 [label="4", pos="-1.2,2.7!"]; L5 [label="5", pos="-2.8,1.8!"]; L6 [label="6",
pos="-2.8, -0.3!"]; L7 [label="7", pos="-1.2, -1.2!"]; L7a [label="7a", pos="-0.3, -0.3!"]; L3a
[label="3a (C7a)", pos="0,0!"]; // IUPAC 3a is C7a LCH2 [label="8", pos="-4.2, 1.2!"]; //
Methylene Carbon LCH3 [label="9", pos="-1.5, -2.5!"]; // Methyl Carbon } dots Caption:
Molecular structure of (7-Methyl-1H-indazol-5-YL)methanol with carbon numbering for NMR
assignment.
```

Predicted Chemical Shift Assignments

The following table outlines the predicted chemical shifts for each carbon atom, based on data for unsubstituted indazole and known substituent chemical shift (SCS) effects.[\[13\]](#)

Carbon Atom	Predicted δ (ppm)	Carbon Type	Rationale for Assignment
C7a (3a)	~141	Quaternary (Ar)	Bridgehead carbon adjacent to N1, typically downfield.
C3	~135	CH (Ar)	Carbon in the pyrazole ring, deshielded.
C5	~133	Quaternary (Ar)	Attached to the -CH ₂ OH group. The substituent effect moves it downfield relative to a C-H.
C7	~128	Quaternary (Ar)	Attached to the methyl group. The carbon itself is shifted downfield due to substitution, but less so than C5.
C4	~122	CH (Ar)	Aromatic C-H ortho to the -CH ₂ OH group.
C6	~120	CH (Ar)	Aromatic C-H ortho to the methyl group and meta to the -CH ₂ OH group.
C3a (7a)	~121	Quaternary (Ar)	Bridgehead carbon, typically shielded relative to C7a. (Note: IUPAC C3a is the other bridgehead)
C8 (-CH ₂ OH)	~63	CH ₂	Aliphatic carbon attached to an electronegative

oxygen atom, causing a strong downfield shift.[1][3]

C9 (-CH₃)

~18

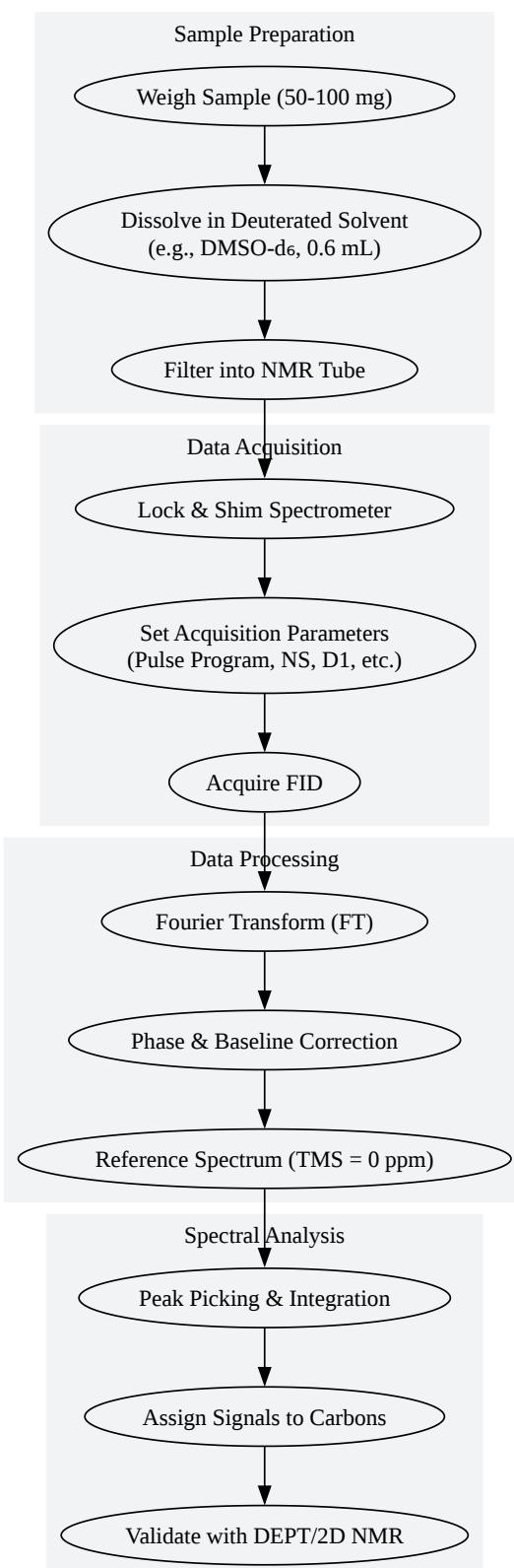
CH₃

Aliphatic methyl carbon, appearing in the typical upfield region.[1]

Note: The exact chemical shifts can vary by several ppm depending on the solvent and concentration.

Section 4: Workflow and Data Validation

A systematic workflow ensures that the analysis is logical, reproducible, and leads to a validated conclusion.



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For unambiguous assignment, especially for the closely spaced aromatic signals, further experiments are highly recommended:

- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent from all DEPT spectra. This would definitively identify C3, C4, C6 (CH), C8 (CH₂), and C9 (CH₃).
- 2D NMR (HSQC and HMBC):
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons by correlating them to nearby protons.

Conclusion

The ¹³C NMR analysis of **(7-Methyl-1H-indazol-5-YL)methanol** is a powerful method for its structural confirmation. A successful analysis relies on a tripartite approach: understanding the theoretical principles governing chemical shifts in substituted indazoles, executing a meticulous and validated experimental protocol, and employing a systematic strategy for spectral interpretation. By following the guidelines presented in this document, researchers can confidently acquire, process, and interpret high-quality ¹³C NMR data, ensuring the structural integrity of this important chemical entity. For absolute and unambiguous assignment, the use of complementary techniques like DEPT and 2D NMR is strongly advised.

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